
1-tert-Butyl-3-phenyl-2-benzofuran
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Overview
Description
1-(tert-Butyl)-3-phenylisobenzofuran is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the isobenzofuran core
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-phenylisobenzofuran typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isobenzofuran Core: The isobenzofuran core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride derivative.
Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl chloride and a suitable base, such as potassium carbonate.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(tert-Butyl)-3-phenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
1-tert-Butyl-3-phenyl-2-benzofuran derivatives have shown promising antimicrobial properties. Benzofuran compounds are recognized for their ability to inhibit pathogens, including Mycobacterium tuberculosis. For instance, studies have demonstrated that benzofuran derivatives can serve as effective inhibitors of protein tyrosine phosphatases, which are crucial for the survival of mycobacterial pathogens in host cells .
A specific study synthesized a series of benzofuran derivatives that exhibited significant activity against M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These compounds were evaluated for their ability to restore macrophage function and combat tuberculosis infections .
Anticancer Properties
The anticancer potential of this compound has also been explored. Research indicates that benzofuran derivatives can act as dual inhibitors targeting tubulin and histone deacetylases (HDACs), leading to antiproliferative effects on various cancer cell lines. For example, compounds derived from this scaffold have shown nanomolar activity against cancer cell lines such as HeLa and MDA-MB-231, highlighting their potential in cancer therapy .
Synthesis of Novel Compounds
The structure of this compound allows for the development of new synthetic methodologies. Its derivatives can be synthesized through various reactions, including microwave-assisted synthesis and radical reactions. These methods facilitate the formation of complex molecules with potential biological activity .
Polymer Applications
The tert-butyl group in the compound enhances its stability and reactivity, making it suitable for applications in polymer science. Tert-butyl phenolic compounds are often used as antioxidants in plastics and coatings, improving their durability and resistance to oxidative degradation . The incorporation of this compound into polymer matrices could potentially enhance the mechanical properties and longevity of materials.
Case Studies
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-phenylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(tert-Butyl)-3-phenylisobenzofuran can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-methylisobenzofuran: This compound has a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
1-(tert-Butyl)-3-phenylbenzofuran: This compound has a benzofuran core instead of an isobenzofuran core, resulting in different structural and electronic characteristics.
The uniqueness of 1-(tert-Butyl)-3-phenylisobenzofuran lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Biological Activity
1-tert-Butyl-3-phenyl-2-benzofuran is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves several organic reactions, including Friedel-Crafts acylation and cyclization processes. The structural characteristics of this compound allow for various substitutions that can enhance its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A study evaluated the cytotoxicity of benzofuran derivatives against human cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer). The results demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 25.72 |
Combretastatin-A4 | A549 | 45.2 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that this compound exhibits inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising MIC values against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that this compound may inhibit key enzymes involved in cellular processes, such as Sortase A (SrtA), which is crucial for bacterial virulence . The binding interactions between the compound and SrtA indicate potential for further development as an antibacterial agent.
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study, mice bearing tumors were treated with varying doses of this compound. The results indicated a significant reduction in tumor growth compared to control groups, supporting its role as a potential therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Activity
A series of benzofuran derivatives, including this compound, were tested against Mycobacterium tuberculosis. The findings revealed that the compound displayed a low MIC value, highlighting its effectiveness against resistant strains .
Q & A
Q. What are the standard synthetic routes for 1-tert-Butyl-3-phenyl-2-benzofuran, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of benzofuran derivatives typically employs heteroannulation, cyclization, or transition-metal-catalyzed coupling. For 1-tert-Butyl-3-phenyl-2-benzofuran, one-pot methods using palladium catalysts (e.g., Pd(OAc)₂ with PPh₃ as a ligand) in toluene or ethanol are common. A key example involves reacting o-iodophenol derivatives with alkynes or alkenes under basic conditions (e.g., K₂CO₃ or Et₃N) at 85°C, achieving yields up to 78% . Solvent choice (e.g., toluene vs. DMF) and catalyst loading significantly impact purity, with non-polar solvents reducing side reactions. However, challenges persist in avoiding toxic intermediates like diazo compounds .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzofuran synthesis?
Advanced Research Question
Discrepancies in catalytic efficiency often arise from variations in substrate electronic effects, solvent polarity, or ligand-metal coordination. For instance, sodium ethoxide and Pd(OAc)₂ show divergent outcomes: sodium ethoxide may yield 60–70% in simple benzofurans but struggles with sterically hindered tert-butyl groups, while Pd catalysts tolerate bulky substituents but require rigorous oxygen-free conditions . Methodological reconciliation involves:
- Comparative kinetic studies : Monitor reaction progress via HPLC or GC-MS under standardized conditions.
- Computational modeling : Analyze steric and electronic interactions using DFT to predict catalytic performance .
Q. What structural modifications at the C-2 and C-3 positions enhance the bioactivity of benzofuran derivatives?
Advanced Research Question
Substituents at C-2 (e.g., ester, amide, or heterocyclic groups) critically influence cytotoxicity. For example:
- C-2 ester groups : Increase hydrophobicity, enhancing membrane permeability in antitumor assays .
- C-3 phenyl/tert-butyl groups : Improve metabolic stability by resisting oxidative degradation.
A study on 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide demonstrated that C-2 carboxamide groups facilitate hydrogen bonding with target enzymes, while C-3 aryl substituents modulate π-π stacking interactions in receptor binding .
Q. What strategies are employed in the total synthesis of benzofuran-containing natural products?
Advanced Research Question
Total synthesis often uses biomimetic routes or oxidative dimerization. For example:
- Biomimetic synthesis : Ailanthoidol, a benzofuran neolignan, is synthesized via acid-catalyzed cyclization of 4-furyl-3-alkoxy-3-butenoic acid, mimicking plant biosynthesis .
- Oxidative dimerization : Methyl ferulate undergoes Cu-mediated dimerization to form the benzofuran core of XH-146, a adenosine receptor antagonist, with 45–50% yield . Key challenges include regioselectivity and stereocontrol, addressed via chiral auxiliaries or asymmetric catalysis.
Q. How can green chemistry principles be applied to optimize benzofuran synthesis?
Methodological Focus
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst recycling : Immobilize Pd nanoparticles on silica gel to minimize metal leaching .
- Microwave/ultrasound assistance : Reduce reaction time from hours to minutes (e.g., ultrasound-assisted synthesis of 2-benzylidenebenzofuran-3(2H)-ones achieved 85% yield in 20 minutes) .
Q. What analytical techniques are critical for characterizing benzofuran derivatives?
Methodological Focus
- X-ray crystallography : Resolves steric effects of tert-butyl groups, as seen in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, where planar benzofuran units stabilize intermolecular H-bonding .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns (e.g., J values for vicinal protons in fused rings) .
- HPLC-MS : Quantifies trace impurities in scaled-up reactions, crucial for pharmacological validation .
Q. Table 1: Comparative Analysis of Synthesis Methods
Properties
CAS No. |
52540-38-2 |
---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-tert-butyl-3-phenyl-2-benzofuran |
InChI |
InChI=1S/C18H18O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
ZYGBJWUMOXAUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=CC2=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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